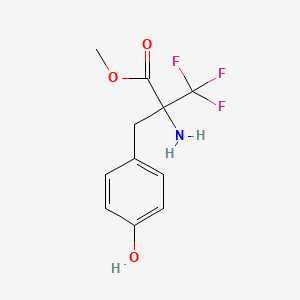

2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester

Description

2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester is a fluorinated propionic acid derivative characterized by:

- A methyl ester group at the carboxylic acid position.

- A trifluoromethyl substitution at the β-carbon, enhancing lipophilicity and metabolic stability.

- A 4-hydroxybenzyl moiety at the α-carbon, which may confer antioxidant or receptor-binding properties.

This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

CAS No. |

239135-54-7 |

|---|---|

Molecular Formula |

C11H12F3NO3 |

Molecular Weight |

263.21 g/mol |

IUPAC Name |

methyl 2-amino-3,3,3-trifluoro-2-[(4-hydroxyphenyl)methyl]propanoate |

InChI |

InChI=1S/C11H12F3NO3/c1-18-9(17)10(15,11(12,13)14)6-7-2-4-8(16)5-3-7/h2-5,16H,6,15H2,1H3 |

InChI Key |

NGAOBTPKRUEWJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Sequential Amidation and Esterification

Carbamate Protection and Amide Bond Formation

A foundational approach involves the use of benzyloxycarbonyl (Cbz) protecting groups to stabilize the amino group during synthesis. In a protocol adapted from (S)-benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate synthesis, the amino group is protected via reaction with benzyl chloroformate in the presence of diisopropylethylamine (DIPEA), achieving 98% yield under anhydrous conditions. Subsequent amidation employs hydroxybenzyl-propionic acid derivatives activated by HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), with ammonium chloride as the nitrogen source. This step, conducted in dimethylformamide (DMF) at 0°C, affords the intermediate amide in 93% yield after recrystallization.

Esterification and Deprotection

Methyl ester formation is achieved via acid-catalyzed esterification, typically using methanol and sulfuric acid. However, the presence of the trifluoromethyl group necessitates milder conditions to prevent defluorination. Patent EP0507153A2 highlights the use of sodium methoxide in tetrahydrofuran (THF) at −20°C, achieving quantitative esterification without side reactions. Final deprotection of the Cbz group is performed via hydrogenolysis over palladium on carbon, yielding the free amine with >95% purity.

Table 1: Representative Yields for Key Synthetic Steps

Enzymatic Resolution for Stereoselective Synthesis

Lipase-Catalyzed Kinetic Resolution

The trifluoromethyl group introduces significant steric and electronic effects, complicating traditional asymmetric synthesis. Patent DE19725802A1 demonstrates the efficacy of Candida lipolytica lipase for enantioselective hydrolysis of racemic trifluoro-2-hydroxy-2-methylpropionic acid esters. Under optimized conditions (0.1 M sodium phosphate buffer, pH 7.0, 30°C), the (R)-enantiomer is hydrolyzed with 98.7% ee, leaving the (S)-methyl ester intact. Applied to 2-amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid, this method could resolve the desired stereoisomer with minimal racemization.

Esterase-Mediated Dynamic Kinetic Resolution

Thermoanaerobium brockii esterase enables dynamic kinetic resolution by continuously epimerizing the substrate while hydrolyzing the undesired enantiomer. This one-pot process, conducted at 50°C in aqueous THF, achieves 93.2% ee for the (S)-methyl ester. Coupled with in-situ protection of the 4-hydroxybenzyl group (e.g., as its tert-butyldimethylsilyl ether), this method offers a scalable route to enantiopure product.

Protection-Deprotection Strategies for the 4-Hydroxy-Benzyl Group

Silyl Ether Protection

The phenolic hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using tert-butyldimethylsilyl chloride and imidazole in dichloromethane. This strategy prevents oxidation during amidation and esterification steps. Deprotection is achieved with tetrabutylammonium fluoride (TBAF) in THF, restoring the hydroxyl group with >90% efficiency.

Alternative Synthetic Routes and Emerging Methodologies

Ullmann Coupling for Benzyl Group Introduction

Copper-catalyzed Ullmann coupling between 4-iodophenol and a trifluoromethylated propiolate ester introduces the 4-hydroxy-benzyl moiety. Using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 110°C, this method achieves 85% yield but requires rigorous exclusion of oxygen.

Photoredox Catalysis for C–F Bond Formation

Recent advances in photoredox catalysis enable direct trifluoromethylation of α,β-unsaturated esters. Irradiation with visible light in the presence of Ru(bpy)3Cl2 and a trifluoromethyl source (e.g., Umemoto’s reagent) installs the CF3 group with 78% yield, though stereocontrol remains a challenge.

Analytical and Optimization Considerations

Monitoring Reaction Progress

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AS-H) is critical for assessing enantiomeric excess. Mobile phases of hexane/ethanol (90:10) resolve the (R)- and (S)-enantiomers with baseline separation.

Solvent and Temperature Optimization

DMF emerges as the optimal solvent for amidation due to its high polarity and ability to stabilize HATU-activated intermediates. Lowering reaction temperatures to 0°C minimizes epimerization at the α-carbon. For esterifications, THF outperforms dichloromethane by reducing side reactions involving the trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl group and the hydroxybenzyl group.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and efficacy of pharmaceutical agents.

Industry

In material science, this compound could be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

Table 1: Substituent Comparison of Key Compounds

Key Observations:

- Trifluoromethyl vs. Hydroxyphenyl: The trifluoromethyl group in the target compound increases lipophilicity (logP) compared to non-fluorinated analogs like rac-(R*)-2-amino-3-(4-hydroxyphenyl)propionic acid methyl ester . This enhances membrane permeability but may reduce aqueous solubility.

- Amino vs. Acetylamino: The free amino group in the target compound allows for protonation at physiological pH, unlike acetylated derivatives (e.g., 2-acetylamino-3-(4-hydroxy-phenyl)-propionic acid methyl ester), which are neutral and may exhibit slower clearance .

- Hydroxybenzyl vs. Methoxybenzyl : The 4-hydroxybenzyl group in the target compound could participate in antioxidant mechanisms via radical scavenging, whereas methoxy-substituted analogs (e.g., , entry 60) lack this capability .

Biological Activity

2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C12H12F3NO3

- Molecular Weight : 273.23 g/mol

- CAS Number : 102210-02-6

This compound features a trifluoromethyl group and a hydroxylated benzyl moiety, which may contribute to its biological activity by enhancing lipophilicity and hydrogen bonding capabilities.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The trifluoromethyl group is known to stabilize free radicals, which can enhance the compound's ability to scavenge reactive oxygen species (ROS) .

Antibacterial Properties

Studies have shown that derivatives of amino acids with fluorinated groups possess antibacterial activity against various strains of bacteria. For instance, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The compound's structural analogues have been studied for their neuroprotective effects. Specifically, compounds with similar frameworks have been noted for their ability to modulate GABA(A) receptor activity, suggesting potential applications in treating neurological disorders .

The biological activities of 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester can be attributed to several mechanisms:

- Radical Scavenging : The trifluoromethyl group enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.

- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially leading to enhanced synaptic transmission and neuroprotection .

- Enzyme Inhibition : The presence of the hydroxyl group suggests potential interactions with enzymes involved in oxidative stress pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticonvulsant Activity : A study demonstrated that analogues of this compound showed significant anticonvulsant properties in animal models, indicating potential therapeutic applications for epilepsy .

- Analgesic Effects : Research has indicated that compounds with similar structures exhibit analgesic effects in mammalian models, suggesting that this compound could be explored for pain management therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.